![molecular formula C23H16ClN3O3 B3503973 N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3503973.png)
N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as BDBM 1065, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the quinolinecarboxamide family and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide 1065 involves the selective inhibition of a specific protein target. This protein target is involved in a variety of biological processes, including cell signaling and gene expression. By inhibiting the activity of this protein target, N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide 1065 can be used to study its function in these processes.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide 1065 has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit a specific protein target, N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide 1065 has also been shown to have anti-inflammatory properties. This compound has been shown to reduce the production of inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide 1065 in lab experiments is its selectivity for a specific protein target. This makes it a valuable tool for studying the function of this protein target in various biological processes. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide 1065 is its potential off-target effects. This compound may also inhibit the activity of other proteins, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide 1065 in scientific research. One potential application of this compound is in the development of new therapeutic agents for the treatment of inflammatory diseases. N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide 1065 has been shown to have anti-inflammatory properties, making it a potential lead compound for the development of new drugs.
Another potential future direction for the use of N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide 1065 is in the study of the protein target it selectively inhibits. By using N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide 1065 as a tool, researchers can gain a better understanding of the function of this protein target in various biological processes. This could lead to the development of new drugs that target this protein, which could have therapeutic value in a variety of diseases.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide 1065 is a valuable tool for studying the function of a specific protein target in various biological processes. This compound has a variety of potential applications in scientific research, including the development of new therapeutic agents for the treatment of inflammatory diseases. While there are some limitations to using N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide 1065 in lab experiments, its selectivity for a specific protein target makes it a valuable tool for studying its function in various biological processes.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide 1065 has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is its use as a tool to study the function of a specific protein target. N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide 1065 has been shown to selectively inhibit the activity of this protein target, making it a valuable tool for studying its function in various biological processes.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O3/c24-18-5-1-4-16-17(10-19(27-22(16)18)15-3-2-8-25-12-15)23(28)26-11-14-6-7-20-21(9-14)30-13-29-20/h1-10,12H,11,13H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOWXIHRMJHWPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NC4=C3C=CC=C4Cl)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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